molecular formula C23H21N3O2 B6111077 N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-3-ethoxybenzamide CAS No. 5743-86-2

N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-3-ethoxybenzamide

Cat. No.: B6111077
CAS No.: 5743-86-2
M. Wt: 371.4 g/mol
InChI Key: JKHKRZMPPKOAPZ-UHFFFAOYSA-N
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Description

N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-3-ethoxybenzamide: is a complex organic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-3-ethoxybenzamide typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core is synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Substitution Reactions: The introduction of the 2-methylphenyl and 3-ethoxybenzamide groups is achieved through substitution reactions. These reactions often require the use of catalysts and specific reaction conditions to ensure high yields and purity.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in its pure form.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Reactors: For controlled synthesis and high yield.

    Continuous Flow Reactors: For large-scale production, ensuring consistent quality and efficiency.

    Automated Systems: To monitor and control reaction conditions, ensuring optimal production rates and minimizing human error.

Chemical Reactions Analysis

Types of Reactions

N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-3-ethoxybenzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.

    Reduction: This reaction can remove oxygen-containing groups or introduce hydrogen, modifying the compound’s reactivity.

    Substitution: This reaction involves the replacement of one functional group with another, which can be used to introduce new functionalities or modify existing ones.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Such as palladium on carbon or platinum oxide for hydrogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Can lead to the formation of benzimidazole N-oxides.

    Reduction: Can result in the formation of reduced benzimidazole derivatives.

    Substitution: Can produce a variety of substituted benzimidazole compounds with different functional groups.

Scientific Research Applications

N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-3-ethoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and antiviral activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-3-ethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core can mimic natural substrates or inhibitors, allowing it to bind to active sites and modulate biological activity. This interaction can lead to the inhibition of enzyme activity or the modulation of receptor signaling pathways, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-4-phenylbutanamide
  • N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-4-chlorobenzenesulfonamide
  • N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-3-(isopentyloxy)benzamide

Uniqueness

N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-3-ethoxybenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethoxy group at the 3-position of the benzamide moiety can influence its solubility, reactivity, and interaction with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-3-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O2/c1-3-28-18-8-6-7-17(13-18)23(27)26-21-14-16(12-11-15(21)2)22-24-19-9-4-5-10-20(19)25-22/h4-14H,3H2,1-2H3,(H,24,25)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKHKRZMPPKOAPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)C3=NC4=CC=CC=C4N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00362175
Record name N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-3-ethoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00362175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5743-86-2
Record name N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-3-ethoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00362175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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